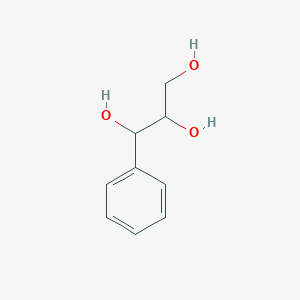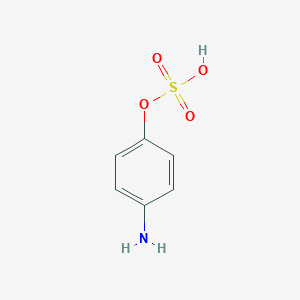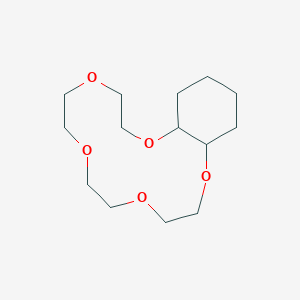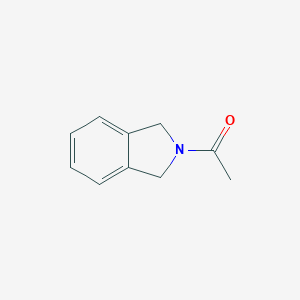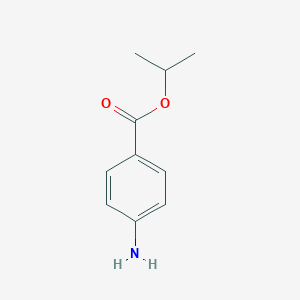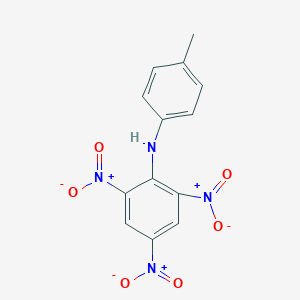
N-(4-methylphenyl)-2,4,6-trinitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2,4,6-trinitroaniline, also known as 2,4,6-trinitro-N-(p-tolyl)aniline, is an organic compound that belongs to the family of nitroanilines. This compound is characterized by the presence of a picryl group (2,4,6-trinitrophenyl) attached to a p-toluidine moiety. It is known for its vibrant color polymorphism, exhibiting different colors based on its crystalline form .
准备方法
Synthetic Routes and Reaction Conditions: N-(4-methylphenyl)-2,4,6-trinitroaniline is typically synthesized through the nitration of p-toluidine. The process involves the following steps:
Nitration of p-toluidine: p-Toluidine is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce nitro groups at the ortho and para positions of the benzene ring.
Purification: The resulting product is purified through recrystallization using suitable solvents to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: N-(4-methylphenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of catalysts like magnetite supported on nanocrystalline titanium silicalite-1.
Substitution: this compound can participate in substitution reactions where the nitro groups can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, magnetite supported on nanocrystalline titanium silicalite-1, ambient temperature.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed:
科学研究应用
N-(4-methylphenyl)-2,4,6-trinitroaniline has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitroaromatic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(4-methylphenyl)-2,4,6-trinitroaniline involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and physiological effects, including the inhibition of enzyme activities and disruption of cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its biological activity .
相似化合物的比较
N-(4-methylphenyl)-2,4,6-trinitroaniline is part of a family of nitroanilines, which includes compounds like:
N-Picryl-m-toluidine: Similar in structure but with the picryl group attached to the meta position of the toluidine ring.
N-Picryl-m-phenolidine: Another related compound with a phenol group instead of a methyl group on the toluidine ring.
Uniqueness: this compound is unique due to its color polymorphism and its specific arrangement of nitro groups, which influence its chemical reactivity and applications. Its ability to form different colored polymorphs makes it a valuable compound for studying polymorphism and its effects on chemical properties .
属性
CAS 编号 |
16552-37-7 |
|---|---|
分子式 |
C13H10N4O6 |
分子量 |
318.24 g/mol |
IUPAC 名称 |
N-(4-methylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
InChI 键 |
RGVUBCNOPRVZKK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
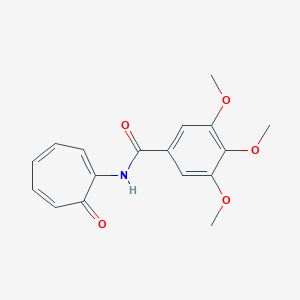
![2,11,20,29,37,38-Hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene;tin(2+)](/img/structure/B97823.png)
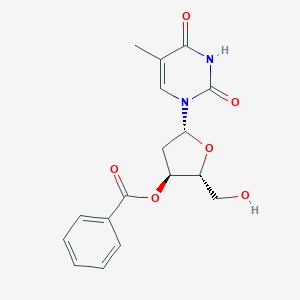
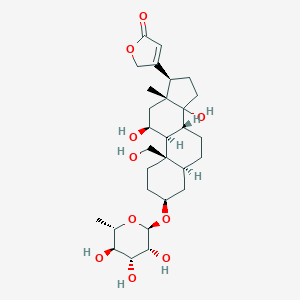
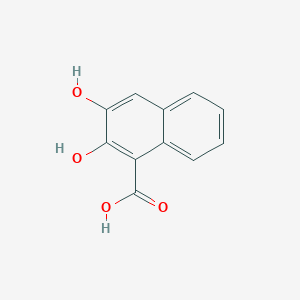
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)

